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Cat. No.: B1650752 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation

assay, is a widely used technique to study protein-DNA interactions in vitro.[1][2][3] This

method is based on the principle that a protein-DNA complex will migrate more slowly than the

free DNA fragment through a non-denaturing polyacrylamide gel, causing a "shift" in the

migration of the labeled DNA probe.[2][3] This application note provides a detailed protocol for

performing an EMSA to detect the binding of Heat Shock Factor 1 (HSF1) to its consensus

DNA binding site, the Heat Shock Element (HSE).

HSF1 is a key transcription factor that regulates the heat shock response, a cellular defense

mechanism against proteotoxic stress.[4][5] Upon activation by stressors such as heat shock,

HSF1 trimerizes, translocates to the nucleus, and binds to HSEs in the promoter regions of

heat shock protein (HSP) genes, inducing their transcription.[5] The HSF1 EMSA is a powerful

tool to assess the DNA binding activity of HSF1, providing insights into the activation state of

the heat shock pathway.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HSF1 activation signaling pathway and the experimental

workflow for the HSF1 EMSA.
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Caption: HSF1 Activation and DNA Binding Pathway.

Caption: HSF1 EMSA Experimental Workflow.

Experimental Protocols
Preparation of Nuclear Extracts
This protocol is adapted for a 10 cm diameter dish of cultured mammalian cells.[6]

Reagents and Buffers:

Reagent/Buffer Composition Storage

PBS (Phosphate-Buffered

Saline)

137 mM NaCl, 2.7 mM KCl, 10

mM Na2HPO4, 1.8 mM

KH2PO4, pH 7.4

Room Temp.

Buffer A (Hypotonic Lysis

Buffer)

10 mM HEPES (pH 7.9), 10

mM KCl, 0.1 mM EDTA, 0.1

mM EGTA, 1 mM DTT, 0.5 mM

PMSF, 1x Protease Inhibitor

Cocktail

4°C

Buffer A + 0.05% NP-40
Buffer A with 0.05% (v/v) NP-

40
4°C

Buffer C (Nuclear Lysis Buffer)

20 mM HEPES (pH 7.9), 0.4 M

NaCl, 1 mM EDTA, 1 mM

EGTA, 1 mM DTT, 1 mM

PMSF, 1x Protease Inhibitor

Cocktail

4°C

Procedure:

Wash cells once with 10 mL of ice-cold PBS.

Add 1 mL of ice-cold PBS and scrape the cells.

Collect cells in a microcentrifuge tube and centrifuge at 1,200 x g for 2 minutes at 4°C.[6]
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Discard the supernatant and resuspend the cell pellet in 5 times the pellet volume of Buffer

A.

Incubate on ice for 15 minutes.[6]

Centrifuge at 1,200 x g for 2 minutes at 4°C.

Resuspend the pellet in 5 times the pellet volume of Buffer A containing 0.05% NP-40.[6]

Gently dounce homogenize with 20 strokes.[6]

Centrifuge at 1,200 x g for 2 minutes. The supernatant contains the cytoplasmic fraction.

Resuspend the nuclear pellet in 1 volume of Buffer C and vortex gently.[6]

Incubate on ice for 30 minutes with gentle agitation.[6]

Centrifuge at 20,000 x g for 20 minutes at 4°C.

Transfer the supernatant (nuclear extract) to a new pre-chilled tube.

Determine the protein concentration using a Bradford assay.

Aliquot and store the nuclear extracts at -80°C.

HSE Oligonucleotide Probe Design and Labeling
HSE Probe Sequence:

A typical HSE consists of three inverted repeats of the pentanucleotide sequence nGAAn.[4] An

example of a double-stranded oligonucleotide probe containing a consensus HSE is:

Sense: 5'- TCGACCTGGCGAATGGGGCCTGAAGAACGTTCTAGAACTTCCTCTCTGC

-3'[4]

Antisense: 5'- TCGAGCAGAGAGGAAGTTCTAGAACGTTCTTCAGGCCCCATTCGCCAGG

-3'[4]

Biotin Labeling Protocol:
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Biotin labeling at the 3' end is a common non-radioactive method. Commercial kits are

available for this purpose (e.g., Pierce Biotin 3' End DNA Labeling Kit).

Annealing of Oligonucleotides:

Resuspend complementary sense and antisense oligonucleotides in annealing buffer (10

mM Tris, pH 7.5-8.0, 50 mM NaCl, 1 mM EDTA).

Mix equal molar amounts of the sense and antisense oligonucleotides.

Heat the mixture to 95°C for 5 minutes.

Allow the mixture to cool slowly to room temperature.

HSF1 EMSA Binding Reaction
Reagents and Buffers:

Reagent/Buffer Composition

10x Binding Buffer
100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM

DTT, 50% Glycerol

Poly (dI-dC) Non-specific competitor DNA (1 µg/µL)

Labeled HSE Probe Biotin-labeled, annealed HSE oligonucleotide

Nuclear Extract Prepared as described above

Binding Reaction Setup:
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Component Volume Final Concentration

10x Binding Buffer 2 µL 1x

Poly (dI-dC) (1 µg/µL) 1 µL 50 ng/µL

Nuclear Extract 1-5 µg 1-5 µg

Nuclease-Free Water to 19 µL -

Labeled HSE Probe (e.g., 20

fmol/µL)
1 µL 1 nM

Total Volume 20 µL

Procedure:

Set up the binding reaction on ice by adding the components in the order listed above,

except for the labeled probe.

For competition experiments, add a 50-100 fold molar excess of unlabeled HSE probe to a

separate reaction.

Incubate the reactions for 20 minutes at room temperature to allow for the binding of non-

specific proteins to the competitor DNA.[7]

Add the biotin-labeled HSE probe to each reaction.

Incubate for an additional 20-30 minutes at room temperature.[7]

Polyacrylamide Gel Electrophoresis
Reagents and Buffers:
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Reagent/Buffer Composition

5x TBE Buffer 445 mM Tris-borate, 10 mM EDTA, pH 8.3

6% Native Polyacrylamide Gel
6% Acrylamide/Bis-acrylamide (29:1), 1x TBE

Buffer, 0.1% APS, 0.1% TEMED

6x Loading Dye
0.25% Bromophenol Blue, 0.25% Xylene

Cyanol, 30% Glycerol in water

Procedure:

Cast a 6% native polyacrylamide gel in 0.5x TBE buffer.

Pre-run the gel at 100-150 V for 30-60 minutes in a cold room or at 4°C.[2]

Add 3-4 µL of 6x loading dye to each binding reaction.

Load the samples into the wells of the pre-run gel.

Run the gel at 100-150 V for 2-3 hours, or until the bromophenol blue dye has migrated to

the bottom third of the gel.[6]

Transfer and Detection
Procedure:

Transfer the separated complexes from the polyacrylamide gel to a positively charged nylon

membrane (e.g., Immobilon-Ny+) using a semi-dry transfer apparatus at 400 mA for 30-60

minutes.[7]

Crosslink the DNA to the membrane using a UV crosslinker.

For biotin-labeled probes, proceed with a chemiluminescent detection method according to

the manufacturer's instructions (e.g., using streptavidin-HRP and a chemiluminescent

substrate).

Expose the membrane to X-ray film or a chemiluminescence imager to visualize the bands.
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Data Interpretation
Free Probe: A band at the bottom of the gel corresponding to the unbound, labeled HSE

probe.

Shifted Band: A slower migrating band representing the HSF1-HSE complex. The intensity of

this band correlates with the amount of active HSF1 in the nuclear extract.

Competition: The intensity of the shifted band should be significantly reduced in the presence

of an excess of unlabeled "cold" HSE competitor, demonstrating the specificity of the binding.

Supershift: The addition of an HSF1-specific antibody to the binding reaction can result in a

further retardation of the complex (a "supershift"), confirming the identity of the protein in the

complex.[1]

Quantitative Data Summary
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Parameter Value

Nuclear Extract Preparation

Centrifugation (cell collection) 1,200 x g, 2 min, 4°C[6]

Incubation (hypotonic lysis) 15 min on ice[6]

Incubation (nuclear lysis) 30 min on ice[6]

Centrifugation (nuclear extract) 20,000 x g, 20 min, 4°C

Binding Reaction

Nuclear Extract Amount 1-5 µg

Poly (dI-dC) Concentration 50 ng/µL[7]

Labeled Probe Concentration ~1 nM[7]

Incubation Time (pre-binding) 20 min at room temperature[7]

Incubation Time (probe binding) 20-30 min at room temperature

Electrophoresis

Gel Concentration 6% Polyacrylamide

Running Buffer 0.5x TBE

Voltage 100-150 V

Run Time 2-3 hours

Transfer

Current 400 mA[7]

Time 30-60 min[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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